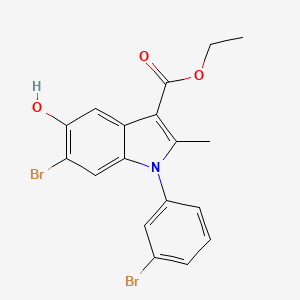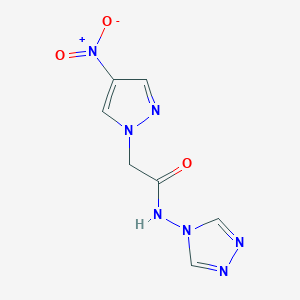![molecular formula C23H23N3O4 B14942873 ethyl 3-amino-2-{3-[(Z)-2-(2,4-dimethylphenyl)-2-hydroxyethenyl]quinoxalin-2-yl}-3-oxopropanoate](/img/structure/B14942873.png)
ethyl 3-amino-2-{3-[(Z)-2-(2,4-dimethylphenyl)-2-hydroxyethenyl]quinoxalin-2-yl}-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE is a complex organic compound with a unique structure that includes an ethyl ester, an amino group, a hydroxy group, and a quinoxaline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE typically involves multi-step organic reactions One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to achieve this.
化学反应分析
Types of Reactions
ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The quinoxaline moiety can be reduced to a dihydroquinoxaline derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the quinoxaline moiety results in a dihydroquinoxaline derivative.
科学研究应用
ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The quinoxaline moiety is known to interact with various proteins, influencing their function and activity.
相似化合物的比较
Similar Compounds
ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE: shares similarities with other quinoxaline derivatives, such as:
Uniqueness
The uniqueness of ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the ethyl ester, amino group, and hydroxy group in conjunction with the quinoxaline core makes it a versatile compound for various applications.
属性
分子式 |
C23H23N3O4 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC 名称 |
ethyl 3-amino-2-[3-[(Z)-2-(2,4-dimethylphenyl)-2-hydroxyethenyl]quinoxalin-2-yl]-3-oxopropanoate |
InChI |
InChI=1S/C23H23N3O4/c1-4-30-23(29)20(22(24)28)21-18(25-16-7-5-6-8-17(16)26-21)12-19(27)15-10-9-13(2)11-14(15)3/h5-12,20,27H,4H2,1-3H3,(H2,24,28)/b19-12- |
InChI 键 |
FPWIYMRHVAYVBR-UNOMPAQXSA-N |
手性 SMILES |
CCOC(=O)C(C1=NC2=CC=CC=C2N=C1/C=C(/C3=C(C=C(C=C3)C)C)\O)C(=O)N |
规范 SMILES |
CCOC(=O)C(C1=NC2=CC=CC=C2N=C1C=C(C3=C(C=C(C=C3)C)C)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-bromo-1H-pyrazol-3-yl)-3-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942813.png)
![Methyl 12-(4-ethoxyphenyl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate](/img/structure/B14942816.png)
![ethyl 2-({[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14942817.png)
![N-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide](/img/structure/B14942820.png)
![Methyl 6-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B14942824.png)
![3-fluoro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B14942834.png)
![1-(4-Ethoxyphenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14942836.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14942840.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B14942842.png)
![methyl 3-[2-(2,4-dichlorophenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]propanoate](/img/structure/B14942846.png)
![3-(4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14942848.png)

![6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942856.png)

